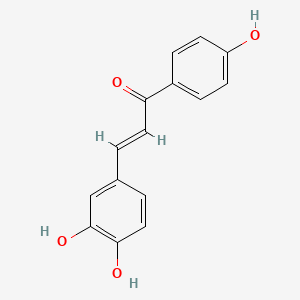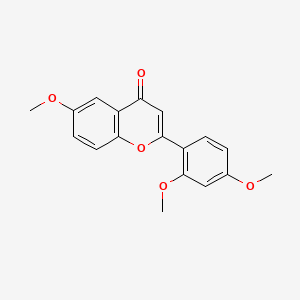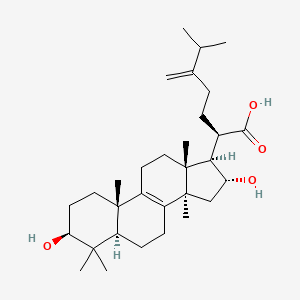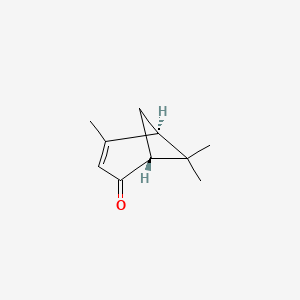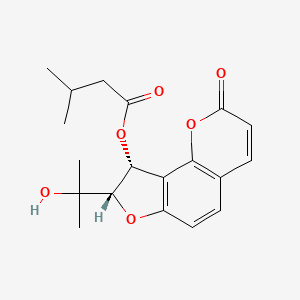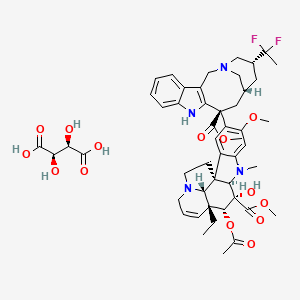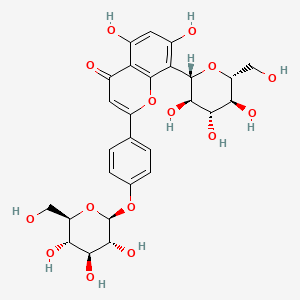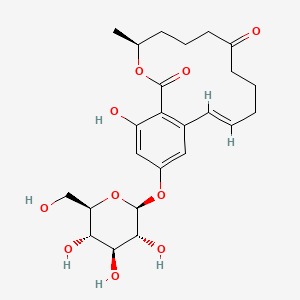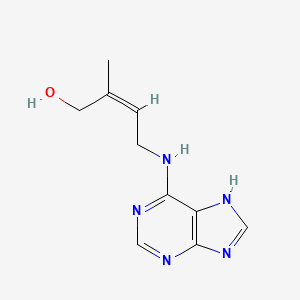
Canagliflozin Related Impurity 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
an impurity of Canagliflozin
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Pachore et al. (2017) identified multiple sources of anticipated process and degradation impurities of Canagliflozin during its laboratory optimization and commercial scale manufacturing process. This research is crucial for understanding the synthesis and characterization of Canagliflozin and its impurities, including impurity 10, which is vital for ensuring the quality and safety of the drug (Pachore et al., 2017).
Eco-Friendly Chromatographic Assay Development
- Emam and Emam (2022) developed a high-performance chromatographic assay for Canagliflozin, focusing on its ecofriendly appraisal and the identification of toxic impurities. This study contributes to the development of more sustainable and efficient methods for analyzing Canagliflozin and its impurities, including impurity 10 (Emam & Emam, 2022).
Electrochemical Analysis
- Vymyslický et al. (2021) highlighted the use of electrochemical flow cells for oxidative-stress testing of Canagliflozin. This alternative method provides insights into the stability and degradation of Canagliflozin, including its impurities, which is essential for understanding the drug's stability and potential impurity formation mechanisms (Vymyslický et al., 2021).
Metabolomics and Proteomics Analysis
- Nakano et al. (2020) conducted a multi-omics analysis of metabolomics and absolute quantification proteomics to study the effects of Canagliflozin on hepatocellular carcinoma cells. This research sheds light on the metabolic pathways affected by Canagliflozin and its impurities, offering potential insights into the broader implications of these substances (Nakano et al., 2020).
Molecular Mechanisms and Cardiovascular Implications
- Kondo et al. (2021) explored the direct effects of Canagliflozin on myocardial redox signaling in humans, providing valuable information on the molecular mechanisms and potential cardiovascular implications of Canagliflozin and its related impurities (Kondo et al., 2021).
Eigenschaften
CAS-Nummer |
1799552-91-2 |
|---|---|
Produktname |
Canagliflozin Related Impurity 10 |
Molekularformel |
C24H25FO6S |
Molekulargewicht |
460.53 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
β-D-Glucopyranose, 1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
